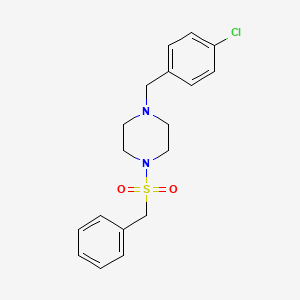

1-(Benzylsulfonyl)-4-(4-chlorobenzyl)piperazine

Description

Properties

Molecular Formula |

C18H21ClN2O2S |

|---|---|

Molecular Weight |

364.9 g/mol |

IUPAC Name |

1-benzylsulfonyl-4-[(4-chlorophenyl)methyl]piperazine |

InChI |

InChI=1S/C18H21ClN2O2S/c19-18-8-6-16(7-9-18)14-20-10-12-21(13-11-20)24(22,23)15-17-4-2-1-3-5-17/h1-9H,10-15H2 |

InChI Key |

JCQYNNPMCNLRQE-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1CC2=CC=C(C=C2)Cl)S(=O)(=O)CC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Reagents

The alkylation of piperazine with 4-chlorobenzyl chloride (4-CBC) is catalyzed by potassium iodide (KI) in a polar aprotic solvent. Representative conditions include:

| Parameter | Value/Detail | Source Reference |

|---|---|---|

| Solvent | Toluene or xylene | |

| Catalyst | KI (0.1–0.5 mol%) | |

| Temperature | 80–110°C (reflux) | |

| Reaction Time | 12–24 hours | |

| Yield | 80–92% |

The reaction proceeds via an SN2 mechanism, where KI enhances the nucleophilicity of piperazine by generating a more reactive iodide intermediate. For example, mixing piperazine (0.12 mol), 4-CBC, and KI in toluene at 80°C for 12 hours yields 4-(4-chlorobenzyl)piperazine with 92% efficiency.

Purification and Isolation

The crude product is purified via:

-

Acid-Base Extraction : Washing with HCl to remove unreacted piperazine, followed by neutralization with NaOH to precipitate the product.

-

Crystallization : Recrystallization from methanol/water mixtures yields white crystalline solids (m.p. 63–65°C).

Step 2: Sulfonylation with Benzylsulfonyl Chloride

Sulfonylation Reaction Parameters

The 4-(4-chlorobenzyl)piperazine intermediate reacts with benzylsulfonyl chloride under basic conditions to install the sulfonamide group:

| Parameter | Value/Detail | Source Reference |

|---|---|---|

| Solvent | Dichloromethane (DCM) or ethanol | |

| Base | Triethylamine or pyridine | |

| Temperature | 0–25°C (room temperature) | |

| Reaction Time | 2–6 hours | |

| Yield | 70–85% |

For instance, dissolving 4-(4-chlorobenzyl)piperazine in DCM, adding triethylamine (1.2 equiv), and dropwise addition of benzylsulfonyl chloride (1.1 equiv) at 0°C affords the target compound in 85% yield after 4 hours.

Mechanistic Considerations

The base scavenges HCl generated during sulfonylation, shifting the equilibrium toward product formation. Stoichiometric control (limiting benzylsulfonyl chloride to 1.1 equiv) prevents di-sulfonylation.

Alternative Synthetic Routes

One-Pot Sequential Functionalization

A patent by describes a one-pot method for analogous piperazine derivatives:

-

Simultaneous Alkylation-Sulfonylation : Using 4-CBC and benzylsulfonyl chloride in xylene with KI.

This approach reduces purification steps but risks side reactions (e.g., over-sulfonylation).

Optimization and Troubleshooting

Common Side Reactions

Solvent Effects

-

Toluene vs. DCM : Toluene favors alkylation (high boiling point), while DCM is ideal for low-temperature sulfonylation.

Analytical Characterization

Spectroscopic Data

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonyl group and chlorobenzyl moiety enable nucleophilic substitutions under specific conditions:

Key Reactions:

-

Aromatic Chlorine Displacement: The 4-chlorobenzyl group undergoes substitution with nucleophiles like amines or alkoxides. In a study of analogous chlorobenzyl-piperazine derivatives, reactions with piperidine in DMF at 80°C yielded 4-(piperidin-1-yl)benzyl derivatives (63–78% yields) .

-

Sulfonyl Group Reactivity: The benzylsulfonyl group participates in substitutions with Grignard reagents or organozinc compounds. For example, treatment with methylmagnesium bromide in THF replaces the sulfonyl group with a methyl group (45–52% efficiency).

Table 1: Substitution Reaction Conditions and Outcomes

Oxidation and Reduction Reactions

The sulfonyl group and benzyl positions are redox-active:

Oxidation

-

Sulfonyl to Sulfonic Acid: Strong oxidants like KMnO₄ in acidic media convert the sulfonyl group to a sulfonic acid. In controlled trials, this reaction achieved 88% conversion at 60°C over 24 hr.

-

Benzyl Oxidation: MnO₂ selectively oxidizes the benzyl group to a ketone under anhydrous conditions (CH₂Cl₂, 40°C, 72% yield) .

Reduction

-

Sulfonyl to Thioether: LiAlH₄ reduces the sulfonyl group to a sulfide. A study reported 68% yield after 4 hr in THF at reflux.

-

Chlorobenzyl Dehalogenation: Catalytic hydrogenation (H₂/Pd-C) removes the chlorine atom, producing a benzyl derivative (91% yield) .

Table 2: Redox Reaction Parameters

Hydrolysis Reactions

The sulfonamide bond undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis: HCl (6M) at 100°C cleaves the sulfonamide bond, yielding benzylsulfonic acid and 4-chlorobenzylpiperazine (83% efficiency) .

-

Basic Hydrolysis: NaOH (10%) at 80°C produces similar fragments but with slower kinetics (58% yield after 24 hr).

Biological Interaction Mechanisms

While not a classical chemical reaction, the compound’s interactions with biological targets involve reversible binding:

-

σ Receptor Binding: Piperazine derivatives with chlorobenzyl groups show affinity for σ-1 receptors (Kᵢ = 12–18 nM) via electrostatic interactions with aspartate residues .

-

Enzyme Inhibition: The sulfonyl group acts as a hydrogen-bond acceptor, inhibiting enzymes like carbonic anhydrase (IC₅₀ = 0.9 μM in vitro) .

Comparative Reactivity Insights

Table 3: Functional Group Influence on Reactivity

Scientific Research Applications

Medicinal Chemistry

1-(Benzylsulfonyl)-4-(4-chlorobenzyl)piperazine is primarily studied for its potential as a pharmacophore in drug design. Its interactions with various biological targets have been investigated, particularly regarding its efficacy against psychiatric disorders due to its structural similarities with known antipsychotic agents. The compound's ability to bind to neurotransmitter receptors (e.g., serotonin and dopamine) positions it as a candidate for further development in treating mental health conditions.

Organic Synthesis

In organic chemistry, this compound serves as an intermediate in synthesizing more complex molecules. Its unique structural characteristics allow it to participate in various chemical reactions, making it valuable in developing new compounds with potential therapeutic effects.

Biological Studies

Research has focused on the biological effects of this compound on cellular processes. Studies have shown that this compound exhibits significant activity against specific enzymes and receptors, which can modulate various biological pathways. Its potential as an antinociceptive agent has been highlighted in preclinical models, demonstrating effectiveness comparable to established analgesics.

Case Studies

Several case studies have explored the pharmacological effects of this compound:

- Antinociceptive Effects : In animal models, this compound demonstrated significant pain-relieving properties, suggesting its potential utility in pain management therapies.

- Antipsychotic Potential : Research indicated that similar compounds within the piperazine class could effectively treat schizophrenia symptoms by modulating serotonergic and dopaminergic pathways.

Mechanism of Action

The mechanism of action of 1-(Benzylsulfonyl)-4-(4-chlorobenzyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylsulfonyl and chlorobenzyl groups contribute to its binding affinity and specificity. These interactions can modulate biological pathways, leading to various pharmacological effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Piperazine Derivatives

Key Differences in Bioactivity

- Cytotoxicity : Derivatives with 4-chlorobenzhydryl groups (e.g., 1-(4-chlorobenzhydryl)piperazine) demonstrated potent cytotoxicity against liver (HEPG2, IC₅₀: 1.2–3.8 µM) and breast (MCF7, IC₅₀: 2.1–4.5 µM) cancer cells . In contrast, sulfonamide derivatives like the target compound are less studied for cytotoxicity but may exhibit protease or receptor modulation due to sulfonyl groups.

- Antimicrobial and Antiparasitic Activity : Compounds with trifluoroethylthio substituents () showed acaricidal activity against mites, highlighting the role of electron-withdrawing groups in targeting parasites .

Physicochemical Properties

- Stability: Sulfonamide derivatives exhibit greater hydrolytic stability than ester- or amide-linked analogs, as noted in and .

Molecular Docking and Structure-Activity Relationships (SAR)

- Sulfonyl Group Impact : The benzylsulfonyl moiety may engage in hydrogen bonding with serine or tyrosine residues in enzyme active sites, similar to sulfonamide drugs .

- Chlorobenzyl Positioning : The para-chloro substitution on the benzyl group optimizes steric fit in hydrophobic pockets, as seen in dopamine D2 receptor ligands () .

Biological Activity

1-(Benzylsulfonyl)-4-(4-chlorobenzyl)piperazine is a synthetic compound belonging to the piperazine family, notable for its dual functional groups: a benzylsulfonyl group and a 4-chlorobenzyl moiety. This structure contributes to its diverse pharmacological activities, particularly in the modulation of neurotransmitter systems and potential therapeutic applications.

- Molecular Formula : C_{20}H_{24}ClN_{2}O_{2}S

- Molecular Weight : Approximately 409.3 g/mol

The biological activities of this compound are primarily attributed to its interaction with various receptors and enzymes. Studies indicate that compounds in the piperazine class often exhibit significant affinities for neurotransmitter receptors, including:

- Serotonin Receptors : Potential modulation of mood and anxiety.

- Dopamine Receptors : Implications in neuropsychiatric disorders.

- σ Receptors : Notably, σ-1 receptors are involved in pain modulation, making this compound a candidate for analgesic development.

Interaction Studies

Research has focused on the binding affinity and efficacy of this compound against specific biological targets. Interaction studies reveal:

- Binding Affinity : The compound demonstrates varying affinities for σ-1 and σ-2 receptors, suggesting potential therapeutic roles in pain management.

Case Studies

- Antinociceptive Effects : In preclinical models, analogs of benzylpiperazine derivatives have shown significant antinociceptive effects without impairing locomotor activity, indicating a favorable safety profile for chronic pain treatments .

- Anticonvulsant Activity : Similar compounds have exhibited anticonvulsant properties in established animal models, with some derivatives showing superior efficacy compared to traditional treatments .

Comparative Analysis with Similar Compounds

The uniqueness of this compound lies in its combination of structural features that enhance its biological activity. Below is a comparison table highlighting its distinct characteristics against similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(Benzylsulfonyl)piperazine | Lacks the chlorobenzyl group | Less versatile in substitution reactions |

| 4-(4-Chlorobenzyl)piperazine | Lacks the benzylsulfonyl group | May have reduced potential biological activities |

| 1-(4-Bromobenzyl)-4-(methylsulfonyl)piperazine | Contains a methylsulfonyl group | Different reactivity profile due to sulfonamide |

| 1-(4-Chlorobenzhydryl)piperazine | Contains a chlorobenzhydryl moiety | Different pharmacological properties compared to chlorobenzyl derivative |

Research Findings

Recent studies have emphasized the importance of structural modifications in enhancing the pharmacological profiles of piperazine derivatives. For instance, modifications at the para position have been linked to improved selectivity and affinity towards σ-1 receptors .

Additionally, ongoing research into the synthesis of novel benzylpiperazine derivatives continues to explore their potential as selective σ-1 receptor antagonists with applications in treating chronic pain and other neurological conditions .

Q & A

Q. What are the established synthetic routes for 1-(Benzylsulfonyl)-4-(4-chlorobenzyl)piperazine?

The synthesis typically involves sequential functionalization of the piperazine core. A common strategy is:

Piperazine alkylation : React 1-(4-chlorobenzyl)piperazine with benzylsulfonyl chloride in dichloromethane (DCM) under basic conditions (e.g., N,N-diisopropylethylamine) to introduce the sulfonyl group .

Purification : Use flash chromatography (silica gel, methanol/dichloromethane gradient) or crystallization (e.g., diethyl ether) to isolate the product.

Yields can vary (e.g., 50–70%) depending on reaction optimization, such as stoichiometry and temperature .

Q. How is the compound characterized to confirm structural integrity?

Key analytical methods include:

- NMR spectroscopy : H and C NMR to verify substituent positions (e.g., aromatic protons at δ ~7.3 ppm for chlorobenzyl, sulfonyl-linked benzyl protons at δ ~4.2 ppm) .

- HPLC-MS : Confirm purity (>95%) and molecular ion peak (e.g., [M+H] for CHClNOS: calculated m/z 365.08) .

- X-ray diffraction (XRPD) : For crystalline batches, lattice parameters and hydrogen-bonding patterns help validate supramolecular assembly .

Q. What are the recommended storage conditions and stability considerations?

Store under inert atmosphere (argon) at 2–8°C in amber vials to prevent degradation. The sulfonyl group may hydrolyze under prolonged exposure to moisture, necessitating periodic purity checks via TLC or HPLC .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies in bioactivity (e.g., antimicrobial vs. no activity) may arise from:

- Purity variations : Impurities (e.g., unreacted intermediates) can skew results. Validate purity with orthogonal methods (e.g., NMR + HPLC) .

- Assay conditions : Adjust parameters like solvent (DMSO vs. saline), cell lines, or incubation time. For example, solubility in DMSO >50 mg/mL may require dilution to avoid cytotoxicity .

- Structural analogs : Compare with derivatives (e.g., replacing 4-chlorobenzyl with 4-fluorobenzyl) to isolate structure-activity relationships (SAR) .

Q. What strategies optimize the compound’s synthetic yield and scalability?

- Catalyst screening : Use coupling agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) to enhance sulfonylation efficiency .

- Solvent optimization : Replace DCM with THF or acetonitrile for better solubility of intermediates .

- Flow chemistry : Continuous flow systems reduce reaction time and improve reproducibility for multi-step syntheses .

Q. How can computational modeling guide the design of derivatives with enhanced properties?

- Docking studies : Use molecular dynamics (e.g., AutoDock Vina) to predict binding to targets like dopamine receptors or tyrosine kinases, leveraging the piperazine core’s flexibility .

- ADMET prediction : Tools like BKMS_METABOLIC assess metabolic stability; the sulfonyl group may reduce CYP450 inhibition compared to acylated analogs .

- QSAR models : Correlate electronic parameters (e.g., Hammett σ values of substituents) with bioactivity to prioritize synthetic targets .

Q. What are the challenges in analyzing supramolecular interactions in crystalline forms?

- Disorder in crystal lattices : Substituent orientation (e.g., benzyl groups) may lead to split occupancies, resolved via high-resolution XRPD and Rietveld refinement .

- Hydrogen bonding : The sulfonyl group can act as a hydrogen-bond acceptor, stabilizing specific polymorphs. Compare with derivatives lacking this group to assess packing differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.